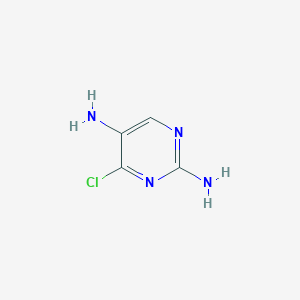

4-Chloropyrimidine-2,5-diamine

Vue d'ensemble

Description

4-Chloropyrimidine-2,5-diamine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 4-Chloropyrimidine-2,5-diamine typically involves the chlorination of 2,5-diaminopyrimidine. One common method involves the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position.

Starting Material: 2,5-Diaminopyrimidine

Chlorinating Agent: Phosphorus oxychloride

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic aromatic substitution (SNAr) due to electron withdrawal by the pyrimidine ring and adjacent amino groups.

Key Reagents and Conditions

Mechanistic Insights :

-

Reactions proceed via a concerted SNAr mechanism with a late transition state. Hydrogen bonding between the substrate and nucleophile (e.g., alkoxides) lowers activation barriers (ΔG‡ = 4.11–8.75 kcal/mol) .

-

Steric and electronic factors favor substitution at C4 over C2 or C6 .

Oxidation

The amino groups are susceptible to oxidation under acidic conditions:

-

Nitration : Treatment with fuming HNO₃ in H₂SO₄ introduces a nitro group at C5, yielding 2,5-diamino-4-chloro-5-nitropyrimidine (78% yield) .

-

N-Oxidation : Hydrogen peroxide in ethanol forms pyrimidine N-oxide derivatives.

Reduction

-

Catalytic Hydrogenation : Pd/C in ethanol reduces nitro groups to amines without affecting the chlorine substituent .

-

Iron/Acetic Acid : Reduces nitro to amino groups while preserving the pyrimidine core .

Cyclization Reactions

4-Chloropyrimidine-2,5-diamine serves as a precursor for fused heterocycles:

Example : Reaction with acryloyl chloride forms pyrimidinamide derivatives, which exhibit EGFR kinase inhibition (IC₅₀ = 12–45 nM) .

Hydrolysis and Halogen Exchange

-

Acidic Hydrolysis : Concentrated H₂SO₄ at 35°C converts the chlorine to a hydroxyl group, forming 2,5-diamino-4-hydroxypyrimidine .

-

Phosphorus Oxychloride (POCl₃) : Replaces hydroxyl groups with chlorine, enabling regeneration of the parent compound .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings for biaryl synthesis:

-

Conditions : Pd(OAc)₂, xantphos, Cs₂CO₃ in dioxane at 90°C .

-

Substrates : Aryl boronic acids introduce substituents at C5 or C6, enhancing pharmacological activity .

Comparative Reactivity Table

| Reaction Type | Reagent | Rate (k, s⁻¹) | Selectivity (C4:C2) |

|---|---|---|---|

| SNAr (Amines) | N-Benzylamine | 0.45 | >20:1 |

| SNAr (Alkoxides) | NaOMe | 0.32 | >50:1 |

| Nitration | HNO₃/H₂SO₄ | 0.12 | - |

Data derived from computational studies and experimental kinetics .

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Synthesis of Active Pharmaceutical Ingredients (APIs) :

- 4-Chloropyrimidine-2,5-diamine serves as an important intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of Minoxidil, a medication primarily used for treating hair loss and hypertension .

- Recent studies have highlighted its role in developing pyrimidine-based drugs that target infections and cancer. For instance, derivatives of this compound have shown promising antibacterial activity against Gram-positive bacteria .

-

Anticancer Research :

- The compound has been explored for its potential as an anticancer agent. Research indicates that derivatives synthesized from this compound can inhibit key cellular pathways involved in tumor growth and proliferation. These derivatives have been tested against various cancer types, demonstrating significant efficacy .

- Antiviral Activity :

Agrochemical Applications

- Pesticide Development :

- Fungicides :

Chemical Research Applications

- Building Block in Organic Synthesis :

- Laboratory Research :

Case Studies

Mécanisme D'action

The mechanism of action of 4-Chloropyrimidine-2,5-diamine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.

Comparaison Avec Des Composés Similaires

4-Chloropyrimidine-2,5-diamine can be compared with other similar compounds in the pyrimidine family:

2,4-Diamino-6-chloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution pattern.

2,5-Diaminopyrimidine: The non-chlorinated parent compound, which lacks the chlorine atom at the 4-position.

4,6-Dichloropyrimidine-2-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Activité Biologique

4-Chloropyrimidine-2,5-diamine is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological activities. Its molecular formula is C₄H₆ClN₅, characterized by a chlorinated pyrimidine ring with amino groups at the 2 and 5 positions. This compound has garnered attention for its applications in pharmaceuticals, particularly as an enzyme inhibitor and a precursor for bioactive molecules.

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions enhance its versatility as a synthetic intermediate in the development of therapeutic agents.

Types of Reactions

- Oxidation : Can be oxidized to form pyrimidine N-oxides.

- Reduction : Reducing agents like sodium borohydride can modify functional groups.

- Substitution : Nucleophilic substitution can replace the chlorine atom with other substituents.

Biological Activity

Research indicates that this compound exhibits various biological activities relevant for medicinal applications:

Antiviral Properties

Compounds structurally similar to this compound have shown potential as antiviral agents. Studies suggest that its derivatives may inhibit specific enzymes involved in viral replication, making it a candidate for antiviral drug development.

Enzyme Inhibition

The compound has been investigated for its ability to act as an enzyme inhibitor. Its interactions with biological macromolecules such as proteins and nucleic acids are crucial for understanding its therapeutic effects. For instance, it may interact with enzymes involved in nucleotide metabolism, providing insights into its role in antiviral activity.

Comparative Analysis

This compound can be compared with other pyrimidine derivatives to highlight its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,6-Diamino-4-chloropyrimidine | Amino groups at positions 2 and 6 | Different biological activity profiles |

| 2-Chloropyrimidine-4,5-diamine | Chlorine at position 2 and amino at positions 4 and 5 | Different substitution patterns affecting reactivity |

| 2-Amino-4-chloropyrimidine | Amino group at position 2 and chlorine at position 4 | Lacks the second amino group found in this compound |

The unique positioning of the amino groups enhances the reactivity of this compound compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored various applications of this compound:

- Anticancer Activity : Research has identified that derivatives of this compound can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation. For example, some derivatives have demonstrated efficacy against EGFR mutations associated with non-small cell lung cancer .

- GPR119 Agonism : Another study focused on pyrimidine derivatives indicated that compounds similar to this compound could act as GPR119 agonists. This receptor plays a significant role in glucose-dependent insulin release, suggesting potential applications in diabetes management .

- Enzyme Inhibition Studies : Investigations into the inhibition of enzymes such as dihydrofolate reductase (DHFR) have shown that pyrimidine derivatives can effectively block enzyme activity, which is crucial for developing treatments for bacterial infections .

Propriétés

IUPAC Name |

4-chloropyrimidine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-2(6)1-8-4(7)9-3/h1H,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYVENFABMPERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306280 | |

| Record name | 4-Chloro-2,5-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14631-09-5 | |

| Record name | 4-Chloro-2,5-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14631-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,5-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.